![molecular formula C19H14ClN5O B2540442 3-(4-氯苯基)-6-[(E)-3-苯基丙-2-烯基]三唑并[4,5-d]嘧啶-7-酮 CAS No. 893939-06-5](/img/structure/B2540442.png)
3-(4-氯苯基)-6-[(E)-3-苯基丙-2-烯基]三唑并[4,5-d]嘧啶-7-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学研究应用
Neuroprotection
Neuroprotection aims to prevent or slow neuronal death, making it crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Researchers have explored the neuroprotective potential of triazole-pyrimidine hybrids. In a study, novel compounds were synthesized and evaluated for their neuroprotective activity. Among these, ZA2 to ZA6 and intermediate S5 demonstrated promising neuroprotective effects by reducing expression of the endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These findings suggest that this compound class holds potential as neuroprotective agents.
Anti-Neuroinflammatory Activity
Triazole-pyrimidine hybrids have also been investigated for their anti-neuroinflammatory properties. In the same study, compounds ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory effects by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This anti-inflammatory activity could be valuable in managing neuroinflammation associated with various neurological conditions.
Antiproliferative Activity
The compound’s antiproliferative potential against cancer cell lines has been explored. While specific data on this compound are limited, related [1,2,3]triazolo[4,5-d]pyrimidine derivatives with a hydrazone moiety exhibited antiproliferative activity against various cancer cell lines . Further investigations are needed to determine the exact antiproliferative effects of our compound.
LSD1 Inhibition
Docking studies have indicated that [1,2,3]triazolo[4,5-d]pyrimidine derivatives can serve as templates for designing new LSD1 inhibitors . LSD1 (lysine-specific demethylase 1) plays a role in epigenetic regulation, and inhibiting it may have therapeutic implications in cancer treatment.
Cytotoxic Activity
Although not directly related to our compound, [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown cytotoxic activity against cancer cell lines. Some compounds exhibited superior cytotoxicity against MCF-7 and HCT-116 cells compared to sorafenib, a known anticancer drug . While this information isn’t specific to our compound, it highlights the potential of this scaffold in cancer research.
Antioxidant and Antimicrobial Properties
While not covered in the cited studies, pyrimidine derivatives, including triazole-pyrimidine hybrids, have demonstrated antioxidant and antimicrobial activities. These properties could be relevant for various applications, including drug development and disease management.
作用机制
Target of Action
The compound, 3-(4-chlorophenyl)-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . It achieves this by fitting into the active site of CDK2 and forming essential hydrogen bonds with Leu83 . This interaction prevents CDK2 from phosphorylating its substrates, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell proliferation . This is particularly significant in the context of cancer cells, which are characterized by uncontrolled proliferation .
Pharmacokinetics
These studies help predict the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The primary result of the compound’s action is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells, further contributing to its antitumor activity .
属性
IUPAC Name |
3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-15-8-10-16(11-9-15)25-18-17(22-23-25)19(26)24(13-21-18)12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUCHLVDDPKZQN-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


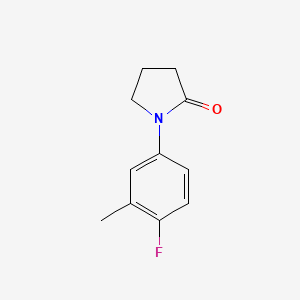


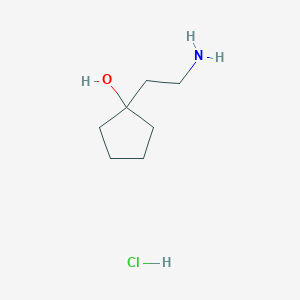
![N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540367.png)
![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)
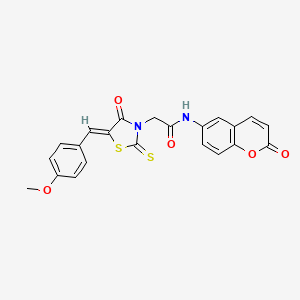
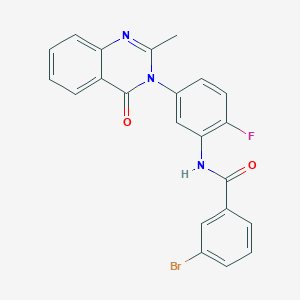
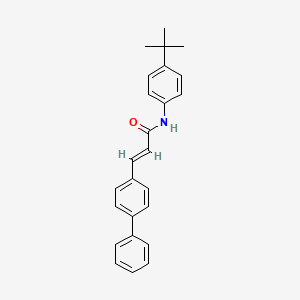
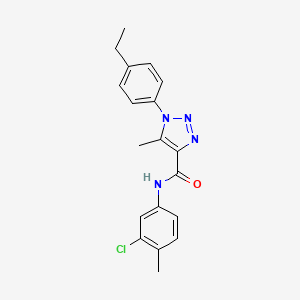
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid](/img/structure/B2540376.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)